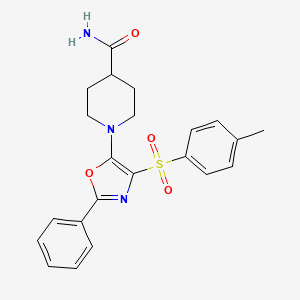

1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-15-7-9-18(10-8-15)30(27,28)21-22(25-13-11-16(12-14-25)19(23)26)29-20(24-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDJCSFLPLJQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base like pyridine.

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diketone.

Coupling Reactions: The final step involves coupling the oxazole and piperidine rings through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Products with reduced functional groups such as alcohols or amines.

Substituted Derivatives: Products with new substituents replacing the tosyl group.

Scientific Research Applications

1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential as a drug candidate targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Heterocycle Variations: The target compound’s oxazole ring differs from the oxadiazole in Compound 7 , which lacks the oxygen atom in the five-membered ring. Substituents on the heterocycle vary significantly: the target’s tosyl group (electron-withdrawing) contrasts with chloro, trifluoromethyl, or naphthyl groups in analogs . These modifications impact steric bulk, lipophilicity, and electronic properties.

Side Chain Diversity :

- The target compound lacks the extended alkyl-piperidinyl side chains seen in ’s hepatitis C inhibitors, which may reduce off-target interactions but limit solubility .

- Compound 7 and the SARS-CoV-2 inhibitors feature simpler substituents, suggesting flexibility in optimizing pharmacokinetic profiles.

Synthesis Efficiency :

- Compound 7 achieved an 89% yield, likely due to efficient oxadiazole cyclization. In contrast, oxazole-based analogs in had lower yields (57–61%), possibly due to challenges in introducing chloro/trifluoromethyl groups .

Pharmacological and Functional Comparisons

- Antiviral Activity: ’s oxazole derivatives demonstrated sub-micromolar activity against hepatitis C virus entry, attributed to their chloro/trifluoromethyl groups enhancing target affinity .

Receptor Modulation :

- Compound 7 acts as a GLP-1 receptor positive allosteric modulator (PAM), where the oxadiazole’s electron deficiency may stabilize receptor interactions. The target’s oxazole-tosyl group could similarly modulate allosteric pockets in unrelated targets.

Biological Activity

The compound (2-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure comprising a fluorophenyl group, a thioether linkage, and an imidazole ring. This structural diversity is believed to contribute to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties, particularly in anticancer and antimicrobial activities. Below are detailed findings from various studies.

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

-

Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including:

- MDA-MB-468 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

Cell Line IC50 (µM) % Inhibition MDA-MB-468 5.2 84.83% HCT-116 4.9 81.58% PC-3 6.1 90.47% - Apoptosis Induction : Flow cytometry assays indicated that treatment with the compound led to increased annexin V staining, suggesting enhanced apoptosis in treated cells.

Antimicrobial Activity

The compound also exhibited promising antimicrobial properties against various bacterial strains. In vitro tests revealed:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Showed activity against Escherichia coli.

Table 2 presents the minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Breast Cancer : A study involving MDA-MB-468 cells demonstrated that treatment with the compound resulted in significant tumor size reduction in xenograft models.

- In Vivo Studies : Animal models treated with the compound showed improved survival rates compared to control groups, reinforcing its potential as an effective anticancer agent.

Q & A

Q. What are the standard synthetic routes for 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide, and what key reaction conditions are employed?

The synthesis typically involves multi-step protocols, including:

- Tosylation of oxazole intermediates : The 4-tosyloxazol moiety is introduced via nucleophilic substitution using toluenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) .

- Piperidine coupling : The piperidine-4-carboxamide group is attached through amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 50–60°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the final product.

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Tosylation | Toluenesulfonyl chloride, DCM, 0°C→RT | 60–75% | |

| Amide coupling | EDC, HOBt, DMF, 50°C | 45–65% |

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (60:40) mobile phases ensure purity ≥98% .

- NMR : H and C NMR in deuterated DMSO confirm structural integrity, with key peaks for the tosyl group (δ 7.7–7.8 ppm, aromatic protons) and piperidine carboxamide (δ 2.3–3.1 ppm, piperidine protons) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 454.18) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound using Design of Experiments (DoE) approaches?

- Variable Screening : Prioritize factors like reaction temperature, solvent polarity, and catalyst loading using fractional factorial designs .

- Response Surface Methodology (RSM) : Optimize parameters (e.g., EDC/HOBt molar ratios) via central composite designs to maximize yield. For example, a 3-level DoE revealed optimal coupling efficiency at 1.2:1 EDC/HOBt in DMF .

- Statistical Validation : Use ANOVA to confirm model significance (p < 0.05) and residual plots to assess error distribution .

Q. What strategies are effective in resolving contradictions between in vitro inhibitory activity data and computational docking predictions?

- Assay Validation : Replicate kinetic studies under standardized conditions (e.g., acetylcholinesterase inhibition assays at pH 7.4, 25°C) to confirm IC values .

- Orthogonal Techniques : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently .

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-protein interactions over 100 ns trajectories to account for conformational flexibility .

Q. What are the critical considerations for ensuring the stability of this compound under various storage conditions?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation (≥95% stability over 6 months) .

- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers immediately before use to avoid precipitation .

- Hygroscopicity : Use desiccants in storage containers to mitigate hydrolysis of the carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.